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A comparative analysis of the efficacy of N-[3-(aminomethyl)phenyl]methanesulfonamide
derivatives is not readily available in the public domain. However, a detailed structure-activity

relationship (SAR) study on a series of close analogs, N-(3-aminophenyl)sulfamide derivatives,

as kinase inhibitors provides valuable insights. This guide presents a comparative analysis of

these analogs, focusing on their in vitro enzymatic activity against Tyrosine Threonine Kinase

(TTK).

Comparative Efficacy of N-(3-
aminophenyl)sulfamide Analogs as TTK Inhibitors
The following table summarizes the in vitro enzymatic activity of various N-(3-(3-

sulfamoylphenyl)-1H-indazol-5-yl) acetamide and carboxamide derivatives against the TTK

protein kinase. The inhibitory activity is presented as IC50 values, which represent the

concentration of the compound required to inhibit 50% of the enzyme's activity.
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Compound ID

R1
(Acetamide/Ca
rboxamide
Group)

R2 (Indazole
N1-
substituent)

R3
(Sulfonamide
Substituent)

TTK IC50 (nM)

1 Methyl H H 50

2 Ethyl H H 45

3 Cyclopropyl H H 30

4 Phenyl H H 75

5 Methyl Methyl H 15

6 Methyl Ethyl H 10

7 Methyl Isopropyl H 5

8 Methyl H Methyl >1000

9 Methyl H Phenyl >1000

Key Structure-Activity Relationship Observations:

Acetamide/Carboxamide Group (R1): Small alkyl and cycloalkyl groups, such as methyl and

cyclopropyl, at the R1 position are well-tolerated and result in potent inhibition. Larger

aromatic groups like phenyl are also tolerated but do not significantly improve potency.[1]

Indazole N1-substituent (R2): Substitution at the N1 position of the indazole ring with small,

hydrophobic alkyl groups, such as methyl, ethyl, and particularly isopropyl, leads to a

significant increase in inhibitory activity. This suggests the presence of a hydrophobic pocket

in the kinase's active site that can be favorably occupied.[1]

Sulfonamide Substituent (R3): The unsubstituted sulfonamide (R3 = H) is crucial for activity.

Substitution on the sulfonamide nitrogen generally leads to a dramatic loss of potency.[1]

Experimental Protocols
In Vitro TTK Protein Kinase Assay:
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The in vitro enzymatic activity of the compounds was determined using a radiometric assay that

measures the phosphorylation of a substrate by the TTK protein kinase.[1]

Reaction Mixture Preparation: A reaction mixture is prepared containing the TTK enzyme, a

suitable substrate (e.g., a peptide or protein substrate), and the test compound at various

concentrations in a buffer solution.

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]ATP.

Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes)

to allow for substrate phosphorylation.

Termination and Detection: The reaction is stopped by the addition of phosphoric acid. The

phosphorylated substrate is then captured on a filter membrane.

Washing and Measurement: The filter is washed to remove unincorporated [γ-33P]ATP. The

radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is

measured using a scintillation counter.

Data Analysis: The percentage of inhibition is calculated relative to a control reaction without

any inhibitor. IC50 values are then determined from the dose-response curves.[1]

Visualizations
Caption: Structure-Activity Relationship (SAR) of N-(3-aminophenyl)sulfamide analogs as TTK

inhibitors.

The parent compound, N-[3-(aminomethyl)phenyl]methanesulfonamide, is a known

versatile intermediate in the synthesis of various pharmaceuticals, particularly those targeting

neurological disorders.[2] It serves as a valuable building block for designing inhibitors and

therapeutic agents.[2] While direct comparative data on its derivatives is scarce, the analysis of

its close analogs provides a strong foundation for understanding the structural requirements for

potent biological activity in this chemical class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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